1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene IUPAC name
1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene IUPAC name
An In-Depth Technical Guide to 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the aromatic ether, 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene. The document delineates its chemical identity, including its IUPAC name, 4-methyl-2-[(4-nitrophenyl)methoxy]-1-propan-2-ylbenzene[1], and its structural composition. A plausible and detailed synthetic protocol via the Williamson ether synthesis is presented, complete with a mechanistic breakdown and experimental workflow. The guide further explores the predicted spectroscopic profile for structural elucidation and discusses the potential applications of this molecule in the field of drug development, with a particular focus on its role as a potential prodrug. Safety and handling precautions are also outlined to ensure responsible laboratory practice. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel ether-based compounds for therapeutic applications.
Introduction and Chemical Identity
1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene is a synthetic organic compound that merges two key chemical moieties: a thymol-derived core and a 4-nitrobenzyl group, linked by an ether bridge. Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol known for its antiseptic, antibacterial, and antifungal properties[2][3]. The incorporation of the 4-nitrobenzyl group introduces a functionality widely utilized in medicinal chemistry, notably as a protecting group and as a trigger for prodrug activation under specific physiological conditions, such as hypoxia[4][5]. The strategic combination of these two fragments in a single molecule makes it a compound of interest for further investigation in drug discovery and development.
Nomenclature and Structure
-
Common Name: 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
-
IUPAC Name: 4-methyl-2-[(4-nitrophenyl)methoxy]-1-propan-2-ylbenzene[1]
-
CAS Number: 282104-73-8[1]
-
Molecular Formula: C₁₇H₁₉NO₃[1]
-
Molecular Weight: 285.34 g/mol [1]
The molecular architecture consists of a central benzene ring substituted with an isopropyl group and a methyl group (the core structure of thymol). The phenolic oxygen of the thymol moiety is connected to the benzylic carbon of a 4-nitrobenzyl group, forming an ether linkage.
Physicochemical Properties
The physicochemical properties of this compound are dictated by its constituent parts. The thymol fragment imparts significant lipophilicity, while the nitrobenzyl group adds polarity and a site for potential chemical reduction.
| Property | Value/Description | Source |
| Molecular Formula | C₁₇H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 285.34 g/mol | PubChem[1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from precursors |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, DMF, ethyl acetate) and poorly soluble in water. | Inferred from structure |
| XLogP3 | 4.7 | PubChem[1] |
Thymol Precursor Properties: Thymol is a white crystalline substance with a characteristic aromatic odor[2]. It has a melting point of 49-51°C and is slightly soluble in water but highly soluble in organic solvents[2][6]. The phenolic hydroxyl group is weakly acidic, with a pKa of approximately 10.6[7].
4-Nitrobenzyl Moiety: The 4-nitrobenzyl group is an important functional group in organic synthesis. The nitro group is strongly electron-withdrawing, which makes the benzylic protons more acidic and the benzylic carbon susceptible to nucleophilic attack. This moiety is often used as a photoremovable protecting group or in the design of hypoxia-activated prodrugs[5][8][9].
Synthesis and Mechanism: Williamson Ether Synthesis
A robust and high-yielding method for the preparation of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide. In this case, the phenoxide of thymol acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide.
Reaction Mechanism
The synthesis proceeds in two main steps:
-
Deprotonation: The weakly acidic phenolic proton of thymol is removed by a base (e.g., potassium carbonate or sodium hydride) to form the more nucleophilic thymoxide anion.
-
Nucleophilic Attack: The thymoxide anion attacks the benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide ion and forming the desired ether product.
Caption: Reaction mechanism for the Williamson ether synthesis.
Experimental Protocol
This protocol is a generalized procedure based on established methods for Williamson ether synthesis[1][10][11].
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
4-Nitrobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add thymol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature for 20 minutes.
-
Addition of Alkyl Halide: Add 4-nitrobenzyl bromide (1.1 eq) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the thymol is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid salts and wash them with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Caption: Experimental workflow for the synthesis.
Predicted Spectroscopic Profile
As experimental data for this specific molecule is not widely available, the following spectroscopic characteristics are predicted based on the analysis of its functional groups and data from structurally similar compounds[12][13][14].
Predicted ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 2H | Aromatic protons ortho to NO₂ |
| ~7.5 | d | 2H | Aromatic protons meta to NO₂ |
| ~6.7 - 7.1 | m | 3H | Aromatic protons of thymol ring |
| ~5.1 | s | 2H | Benzylic protons (-O-CH₂-Ar) |
| ~3.2 | sept | 1H | Isopropyl CH |
| ~2.3 | s | 3H | Methyl group on thymol ring |
| ~1.2 | d | 6H | Isopropyl CH₃ |
Predicted ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-O (thymol ring) |
| ~147 | C-NO₂ |
| ~145 | Quaternary C (benzyl ring) |
| ~136 | Quaternary C (thymol ring) |
| ~130 | Aromatic CH (benzyl ring) |
| ~125-130 | Aromatic CH (thymol ring) |
| ~124 | Aromatic CH (benzyl ring) |
| ~115-120 | Aromatic CH (thymol ring) |
| ~70 | Benzylic C (-O-CH₂-Ar) |
| ~27 | Isopropyl CH |
| ~23 | Isopropyl CH₃ |
| ~21 | Methyl C on thymol ring |
Predicted Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 285.14
-
Key Fragments: Expect fragmentation at the ether linkage, leading to ions corresponding to the thymol cation (m/z = 149) and the 4-nitrobenzyl cation (m/z = 136).
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch |
| ~1590, 1480 | Aromatic C=C stretch |
| ~1520, 1345 | N-O stretch (nitro group) |
| ~1250 | Aryl-O-C stretch (ether) |
Potential Applications in Drug Development
The structure of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene suggests several potential applications in medicinal chemistry, primarily as a prodrug.
Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often contain regions of low oxygen concentration (hypoxia). The nitroaromatic group is a well-known substrate for enzymatic reduction under hypoxic conditions[5]. This bioreduction can trigger the release of an active drug. In this molecule, the 4-nitrobenzyl ether could act as a hypoxia-sensitive linker. Upon reduction of the nitro group to an amine or hydroxylamine, a cascade reaction could cleave the ether bond, releasing thymol or a derivative as the active cytotoxic or antimicrobial agent.
Caption: Concept of a hypoxia-activated prodrug.
Antimicrobial Research
Given the well-documented antimicrobial properties of thymol[2], this derivative could be explored as a novel antimicrobial agent. The 4-nitrobenzyl group could modulate the compound's pharmacokinetic properties or serve as a targeting moiety.
Safety and Handling
Hazard Identification:
-
This compound is classified as very toxic to aquatic life with long-lasting effects[1].
Handling Precautions: As with any research chemical of unknown long-term toxicity, appropriate safety measures should be taken.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses[4][15].
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[15].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment[4].
Conclusion
1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene is a molecule with significant potential for research in medicinal chemistry. Its synthesis is readily achievable through the Williamson ether synthesis, a fundamental and reliable reaction. The combination of a biologically active thymol core with a versatile 4-nitrobenzyl group opens avenues for its investigation as a hypoxia-activated prodrug or as a novel antimicrobial agent. This technical guide provides the foundational chemical knowledge required for its synthesis, characterization, and further exploration in drug discovery programs.
References
-
PubChem. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. National Center for Biotechnology Information. [Link]
-
Nagoor Meeran, M. F., Javed, H., Al Taee, H., Azimullah, S., & Ojha, S. K. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Thymol: Understanding its Structure and Properties. [Link]
-
WebQC.Org. (n.d.). Thymol (C10H14O) properties. [Link]
-
Dilts, K., & Durand, M. (1993). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Journal of Chemical Education, 70(4), A102. [Link]
-
PubChem. Thymol. National Center for Biotechnology Information. [Link]
-
Klare, K., & Phan, A. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(2). [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
D'Souza, M. J., & Weber, S. G. (2014). Pedagogical Comparison of Five Reactions Performed under Microwave Heating in Multi-Mode versus Mono-Mode Ovens: Diels–Alder Cycloaddition, Wittig Salt Formation, E2 Dehydrohalogenation To Form an Alkyne, Williamson Ether Synthesis, and Fischer Esterification. Journal of Chemical Education, 91(10), 1720-1724. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Hansch, C., Leo, A., & Nikaitani, D. (1972). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development, 11(1), 1-12. [Link]
-
Telford, J. R., Ciesienski, K. L., & Giandomenico, C. M. (2012). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Pharmaceuticals, 5(12), 1269-1284. [Link]
-
Ngah, N., Crouse, K. A., Tahir, M. I., & Tiekink, E. R. (2007). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2661. [Link]
-
ron. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]
-
Zhang, J., Xu, Y., & Zhang, B. (2014). Supporting Information. Chemical Communications, 50, 13451-13453. [Link]
-
Crouse, K. A., Ngah, N., & Taufiq-Yap, Y. H. (2018). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 2(1), 05-08. [Link]
-
Bun Mura Labs. (2025, March 9). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. YouTube. [Link]
-
Computational Toxicology and Exposure Online Resources. (2025, October 15). 1-((4-NITROBENZYLOXY)METHYL)-4-NITROBENZENE - Links. [Link]
-
Siddiqui, H. L., Iqbal, M. A., Ahmad, S., & Weaver, G. W. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M769. [Link]
-
SpectraBase. 1-Methyl-4-propan-2-yloxy-benzene - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 5. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. webqc.org [webqc.org]
- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. actachemicamalaysia.com [actachemicamalaysia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
